Diethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
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Overview
Description
5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohepta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[c]pyrrole core, followed by the introduction of the ethyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with a similar core structure but different substituents.
Indole derivatives: Compounds with an indole nucleus that share some structural similarities and biological activities.
Uniqueness
5,7-DIETHYL 1,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is unique due to its specific combination of functional groups and the cyclohepta[c]pyrrole core
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
diethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |
InChI |
InChI=1S/C24H25NO5/c1-6-29-23(27)20-12-18-15(4)25(17-10-8-14(3)9-11-17)16(5)19(18)13-21(22(20)26)24(28)30-7-2/h8-13H,6-7H2,1-5H3 |
InChI Key |
JHFDQBPPWKAWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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